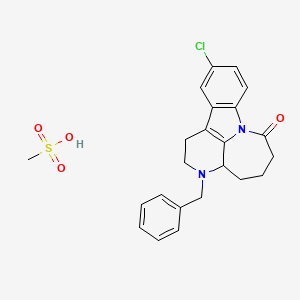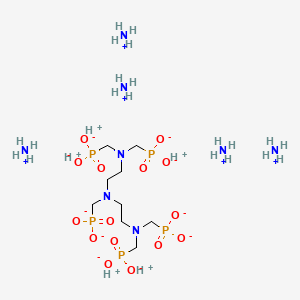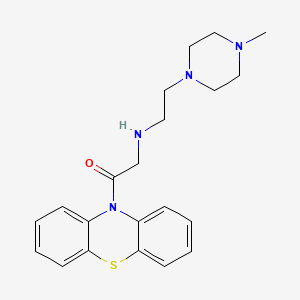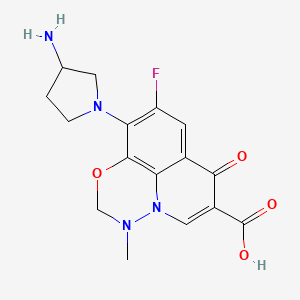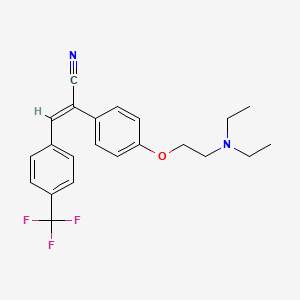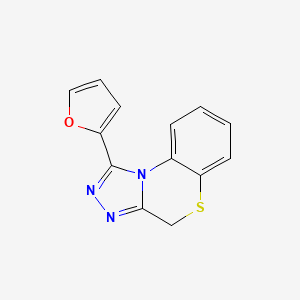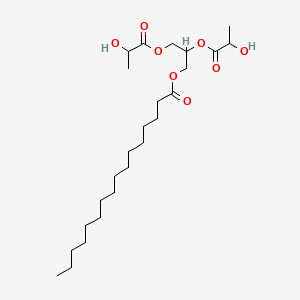
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate is a chemical compound with the molecular formula C25H46O8 and a molecular weight of 474.63 g/mol . It is known for its unique structure, which includes two hydroxy-1-oxopropoxy groups attached to a propyl palmitate backbone. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate typically involves esterification reactions. One common method includes the reaction of propylene glycol with palmitic acid in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction is mediated by the hydroxy and oxo groups, which can form hydrogen bonds with lipid molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(octanoyloxy)propyl palmitate: Similar structure but with octanoyloxy groups instead of hydroxy-1-oxopropoxy groups.
2-hydroxy-3-(phosphonooxy)propyl palmitate: Contains a phosphonooxy group, making it more hydrophilic.
Uniqueness
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate is unique due to its specific combination of hydroxy and oxo groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly valuable in applications requiring precise control over molecular interactions .
Properties
CAS No. |
93980-78-0 |
|---|---|
Molecular Formula |
C25H46O8 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2,3-bis(2-hydroxypropanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C25H46O8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)31-18-22(33-25(30)21(3)27)19-32-24(29)20(2)26/h20-22,26-27H,4-19H2,1-3H3 |
InChI Key |
VBXKJDLCCOSZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



